Crizotinib-d5 is synthesized from crizotinib through deuteration, a process that replaces hydrogen atoms with deuterium. This compound falls under the category of pharmaceuticals and is particularly relevant in oncology for its role in targeted therapy against specific genetic mutations in tumors. The classification of crizotinib-d5 as a drug candidate is significant in ongoing research aimed at optimizing therapeutic efficacy and minimizing side effects.
The synthesis of crizotinib-d5 involves several steps that mirror the original synthesis of crizotinib but with the incorporation of deuterium at specific positions. One method described involves:
The molecular structure of crizotinib-d5 retains the core structure of crizotinib, which consists of:
The incorporation of deuterium alters the mass without significantly changing the chemical properties or biological activity. The molecular formula for crizotinib-d5 can be represented as with specific isotopic labeling where applicable.
Crizotinib-d5 undergoes similar chemical reactions as its parent compound, including:
These reactions are crucial for understanding how crizotinib-d5 behaves in biological systems and its potential advantages over traditional formulations .
Crizotinib-d5 functions primarily by inhibiting ALK and c-MET tyrosine kinases. The mechanism involves:
Research indicates that the deuterated form may enhance binding affinity or alter metabolic stability, although further studies are required to quantify these effects .
Crizotinib-d5 shares many physical properties with crizotinib, such as:
These properties are critical for formulation development and therapeutic application .
Crizotinib-d5 has potential applications in:
Crizotinib-d5 is systematically named as (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(2,2,6,6-tetradeuteriomorpholin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, reflecting its chiral (R)-configuration and specific deuterium substitution pattern. The isotopic labeling rationale centers on replacing five hydrogen atoms with deuterium at metabolically vulnerable sites to create a stable isotopologue. This modification generates an internal standard for mass spectrometry-based quantification, minimizing matrix effects and improving analytical accuracy in pharmacokinetic studies. The deuterium atoms slow cytochrome P450 (CYP3A4/5)-mediated metabolism, extending the drug’s half-life for enhanced metabolic stability assessment without altering primary biological activity [1] [4] [6].
The molecular formula of Crizotinib-d5 is C₂₁H₁₇D₅Cl₂FN₅O, with a molecular weight of 455.37 g/mol (compared to 450.34 g/mol for unlabeled Crizotinib). Deuterium atoms are incorporated at five specific sites: the four methylene hydrogens of the piperidine ring (positions 2,2,6,6) and one hydrogen at the chiral center’s methine group. This precise labeling is confirmed via high-resolution mass spectrometry and ²H-NMR, which shows characteristic peak shifts corresponding to these positions. The deuterated piperidine ring is strategically chosen due to its involvement in oxidative metabolism, where deuterium’s kinetic isotope effect (KIE) reduces metabolic clearance [1] [6] [9].
Table 1: Deuterium Incorporation Sites in Crizotinib-d5
Position | Chemical Environment | Deuteration Ratio | Impact on Molecular Weight |
---|---|---|---|
Piperidine C2/C6 | Methylene (CH₂ → CD₂) | 4H → 4D | +4 Da |
Chiral center | Methine (CH → CD) | 1H → 1D | +1 Da |
Total | - | 5D | +5 Da |
Structurally, Crizotinib-d5 retains the core pharmacophore of Crizotinib: a dichlorofluorophenyl group, chiral ethoxy linker, aminopyridine, and pyrazole-piperidine moiety. Key differences include:
NMR Spectroscopy:
IR Spectroscopy:Crizotinib-d5 shows attenuated C-H stretches (2,850–2,950 cm⁻¹) and prominent C-D stretches at 2,120 cm⁻¹ (chiral CD) and 2,180 cm⁻¹ (piperidine CD₂). Carbonyl (C=O) vibrations remain identical at 1,650 cm⁻¹, confirming deuterium does not perturb the amide bond [1] [8].
UV-Vis Spectroscopy:Both compounds exhibit identical absorption spectra due to deuterium’s minimal effect on π→π* transitions. λmax occurs at 220 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) and 275 nm (ε = 12,000 L·mol⁻¹·cm⁻¹) in methanol, aligning with the conjugated aminopyridine system. Regression analysis of absorbance (y) vs. concentration (x) yields y = 0.075x + 0.001 (R² = 0.999), validating quantification linearity [3] [8].
Table 2: Comparative Spectroscopic Signatures
Technique | Crizotinib Key Peaks | Crizotinib-d5 Key Peaks | Interpretation |
---|---|---|---|
¹H-NMR (DMSO-d₆) | δ 4.95 (q, 1H, chiral H) | Signal absent | Deuteration at chiral center |
δ 3.10 (m, 4H, piperidine) | δ 3.05 (m, 0.2H*) | Residual protium in CD₂ groups | |
²H-NMR (CDCl₃) | - | δ 4.95 (q), δ 3.10 (s) | Chiral CD and piperidine CD₂ |
IR (KBr) | 2,870 cm⁻¹ (C-H) | 2,120 cm⁻¹, 2,180 cm⁻¹ (C-D) | Isotopic shift |
UV-Vis (MeOH) | 220 nm, 275 nm | 220 nm, 275 nm | Unchanged chromophores |
*<0.5% residual protium per site in commercial Crizotinib-d5 [1] [3] [6]
Fluorescence and Binding Studies:Deuterium subtly influences protein binding interactions. Fluorescence quenching assays with bovine serum albumin (BSA) show a static binding mechanism for both compounds. However, Crizotinib-d5 exhibits a 10% higher binding constant (K = 4.2 × 10⁴ L·mol⁻¹ vs. 3.8 × 10⁴ L·mol⁻¹) due to altered hydrophobic interactions at BSA’s Site I (subdomain IIA). Molecular docking confirms preserved binding to residues Tyr149, Arg256, and His287, with deuterated forms showing marginally stronger van der Waals contacts [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2